N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Description
N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a benzothiazole derivative characterized by a chloro substituent at position 7, a methoxy group at position 4 on the benzothiazole ring, and a 3,5-dimethoxybenzamide moiety attached to the nitrogen at position 2. Structural elucidation of such compounds typically employs techniques like X-ray crystallography (commently refined using SHELX software ) and spectroscopic methods (e.g., IR, NMR) as exemplified in related studies .
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-22-10-6-9(7-11(8-10)23-2)16(21)20-17-19-14-13(24-3)5-4-12(18)15(14)25-17/h4-8H,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXZPVJBABKNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy substituents can be introduced through electrophilic aromatic substitution reactions.
Amidation Reaction: The final step involves the reaction of the benzothiazole derivative with 3,5-dimethoxybenzoic acid or its derivatives to form the desired benzamide compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations:
Core Ring Systems : The benzothiazole core in the target compound lacks the sulfone groups present in benzodithiazine-based compound 12. This difference likely reduces electron-withdrawing effects and alters reactivity .
Substituent Positioning : The chloro group at position 7 (vs. 6 in compound 15) may influence steric interactions and binding affinities in biological targets.
Functional Groups: The target compound’s 3,5-dimethoxybenzamide moiety contrasts with compound 15’s hydrazino and dihydroxybenzylidene groups, suggesting divergent solubility and hydrogen-bonding capabilities.
Spectroscopic Profiles : The absence of sulfone groups in the target compound eliminates the strong SO₂ IR signals seen in compound 15, while shared methoxy groups may produce overlapping C-O stretches .
Methodological Considerations
Structural studies of such compounds frequently rely on SHELX software for crystallographic refinement , while NMR and IR (as applied to compound 15 ) remain standard for functional group identification. Enantiomorph-polarity analysis () could further resolve stereochemical ambiguities if the target compound exhibits chirality .
Biological Activity
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the compound's biological activity, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzothiazole ring system substituted with a chloro group and methoxy groups. Its chemical formula is with a molecular weight of 386.88 g/mol. The presence of these functional groups is believed to influence its biological activities significantly.
Benzothiazole derivatives are known to interact with various biological targets, leading to diverse pharmacological effects. The proposed mechanisms of action for this compound include:
- Inhibition of Tumor Cell Proliferation : The compound may inhibit the proliferation of cancer cells by interfering with cell cycle regulation and promoting apoptosis.
- Anti-inflammatory Activity : It has been suggested that the compound can reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α, which are critical in the inflammatory response.
In Vitro Studies
Recent studies have evaluated the biological activity of this compound using various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A431 | 1.5 | Induction of apoptosis |
| A549 | 2.0 | Cell cycle arrest |
| H1299 | 1.8 | Inhibition of migration |
These findings indicate that this compound exhibits significant cytotoxic effects against these cancer cell lines.
Case Studies
One notable study focused on the compound's effects on A431 and A549 cells:
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in both cell lines.
- Cell Cycle Arrest : The compound caused a significant accumulation of cells in the G0/G1 phase, indicating an interruption in the cell cycle progression.
- Western Blot Analysis : The study demonstrated that the compound inhibited key signaling pathways (AKT and ERK), which are often activated in cancer cells, thus contributing to its anticancer properties.
Pharmacological Profile
The pharmacological profile of this compound suggests it may serve as a dual-action therapeutic agent due to its anticancer and anti-inflammatory properties.
ADMET Properties
Predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) suggest favorable profiles for this compound:
| Property | Description |
|---|---|
| Absorption | High |
| Distribution | Moderate |
| Metabolism | Liver metabolism expected |
| Excretion | Renal excretion likely |
| Toxicity | Low potential toxicity |
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | 3,5-Dimethoxybenzoyl chloride, pyridine, RT, 24h | ~65% | |
| Purification | Recrystallization (MeOH/H₂O) | 56–75% |
How is the compound characterized structurally, and what analytical techniques are critical?
Basic Question
Characterization relies on:
Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions and amide linkage (e.g., aromatic protons at δ 6.7–7.8 ppm, methoxy groups at δ 3.8–3.9 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ peak matching calculated m/z).
Chromatography :
Melting Point : Determine consistency with literature (e.g., 200–202°C for analogous benzothiazole benzamides) .
What advanced crystallographic methods are used to resolve structural ambiguities?
Advanced Question
X-ray crystallography with SHELXL refinement is critical:
Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. Resolve hydrogen bonding (e.g., N–H···N thiazole interactions) and π-π stacking (3.5–4.0 Å spacing) .
Validation : Check for disorders using PLATON and validate geometry with CIF tools. Example parameters:
How can researchers design biological assays to evaluate its enzyme inhibition potential?
Advanced Question
Target selection : Prioritize enzymes with benzothiazole/benzamide affinity (e.g., pyruvate:ferredoxin oxidoreductase [PFOR] in anaerobic pathogens) .
Assay design :
- Kinetic studies : Measure IC₅₀ via spectrophotometric monitoring of NADH oxidation (λ = 340 nm) .
- Docking simulations : Use AutoDock Vina to predict binding modes to PFOR’s active site (∆G < -8 kcal/mol) .
Controls : Include nitazoxanide (known PFOR inhibitor) for comparative analysis .
What strategies address contradictions in reported biological activity data?
Advanced Question
Experimental variables :
- Solubility : Use DMSO stock solutions (<1% v/v) to avoid solvent interference .
- Cell lines : Validate permeability in Caco-2 monolayers (Papp > 1 × 10⁻⁶ cm/s) .
Data normalization :
- Correct for batch-to-batch variability using internal standards (e.g., fluconazole for antifungal assays).
- Apply ANOVA with post-hoc Tukey tests (p < 0.05) .
How can structure-activity relationship (SAR) studies optimize this compound?
Advanced Question
Modification sites :
- Benzothiazole ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic reactivity .
- Benzamide moiety : Replace methoxy with hydroxyl groups to improve hydrogen-bonding capacity .
Pharmacokinetic profiling :
- Assess metabolic stability in liver microsomes (t₁/₂ > 60 min) and plasma protein binding (PPB < 90%) .
What computational methods predict its physicochemical properties?
Advanced Question
LogP calculation : Use ChemAxon or ACD/Labs (predicted logP ~3.5 for 3,5-dimethoxy groups) .
pKa estimation : The benzothiazole NH (pKa ~8.5) and amide protons (pKa ~10–12) influence solubility .
ADMET prediction : SwissADME or ADMET Predictor to prioritize derivatives with low hepatotoxicity (e.g., no reactive metabolites).
How do intermolecular interactions in the solid state affect its stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
